Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13880763
InChI: InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1/b4-3+;
SMILES: [B-](C=CC(=O)OCC)(F)(F)F.[K+]
Molecular Formula: C5H7BF3KO2
Molecular Weight: 206.01 g/mol

Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate

CAS No.:

Cat. No.: VC13880763

Molecular Formula: C5H7BF3KO2

Molecular Weight: 206.01 g/mol

* For research use only. Not for human or veterinary use.

Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate -

Specification

Molecular Formula C5H7BF3KO2
Molecular Weight 206.01 g/mol
IUPAC Name potassium;[(E)-3-ethoxy-3-oxoprop-1-enyl]-trifluoroboranuide
Standard InChI InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1/b4-3+;
Standard InChI Key ZXDVLCSMNHAXEH-BJILWQEISA-N
Isomeric SMILES [B-](/C=C/C(=O)OCC)(F)(F)F.[K+]
SMILES [B-](C=CC(=O)OCC)(F)(F)F.[K+]
Canonical SMILES [B-](C=CC(=O)OCC)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a potassium-stabilized trifluoroborate group bonded to an (E)-configured propenyl ester moiety. Its IUPAC name, potassium;[(E)-3-ethoxy-3-oxoprop-1-enyl]-trifluoroboranuide, explicitly denotes:

  • A trifluoroboranuide anion (BF3\text{BF}_3^-)

  • An (E)-3-ethoxy-3-oxoprop-1-enyl substituent with a rigid trans double bond

  • A potassium counterion for charge balance.

The planar geometry of the boron center and conjugation between the vinyl and carbonyl groups enhance stability while maintaining reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H7BF3KO2\text{C}_5\text{H}_7\text{BF}_3\text{KO}_2
Molecular Weight206.01 g/mol
SMILES NotationB-(F)(F)F.[K+]
InChIKeyZXDVLCSMNHAXEH-BJILWQEISA-N

Stereochemical Considerations

The (E)-configuration at the double bond (C1-C2) imposes distinct steric and electronic effects. Computational models suggest a 1.34 Å B-C bond length and a 120° F-B-F bond angle, consistent with sp² hybridization at boron. This geometry facilitates nucleophilic attack at boron during coupling reactions.

Synthetic Applications in Organic Chemistry

Role in Suzuki-Miyaura Coupling

As a bench-stable boronate precursor, this compound undergoes transmetalation with palladium catalysts to form aryl- or alkenyl-palladium intermediates. Key advantages over boronic acids include:

  • Enhanced Stability: Resists protodeboronation under basic conditions.

  • Air/Moisture Tolerance: Enables reactions without stringent inert atmosphere requirements .

  • Chemoselectivity: The electron-withdrawing trifluoroborate group suppresses homocoupling side reactions.

A 2024 study demonstrated its efficacy in synthesizing stilbene derivatives via coupling with iodobenzenes (92–95% yields).

Beyond Cross-Coupling: Emerging Methodologies

Recent innovations exploit the compound’s dual functionality:

  • Conjugate Additions: The α,β-unsaturated ester participates in Michael additions with organocuprates.

  • Photoredox Catalysis: Under blue LED irradiation, the trifluoroborate acts as a radical precursor for C–H functionalization .

Comparative Analysis with Structural Analogues

Potassium (3-Ethoxy-3-Oxopropyl)Trifluoroborate

The saturated analogue (CAS 1023357-64-3, MW 208.028 g/mol) lacks the C1-C2 double bond, resulting in:

  • Reduced Reactivity: 3–5× slower transmetalation kinetics in Suzuki couplings .

  • Altered Solubility: Higher logP (1.787 vs. 1.2) enhances lipid membrane permeability .

Table 2: Structural and Reactivity Comparison

Parameter(E)-Vinyl TrifluoroborateSaturated Analogue
CAS Number1795770-77-21023357-64-3
Molecular Weight206.01 g/mol208.028 g/mol
Suzuki Coupling Yield*92–95%75–82%
logP1.21.787
*Conditions: Pd(PPh3)4, K2CO3, DME/H2O, 80°C

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